Cas no 2306249-46-5 (tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate)
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
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- Inchi: 1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m0/s1
- InChI Key: NIEVTJVHKAWSLT-JTQLQIEISA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H]1C2(CCNCC2)CC(F)(F)C1
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1939-100.0mg |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
2306249-46-5 | 95% | 100.0mg |
¥4005.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1939-250.0mg |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
2306249-46-5 | 95% | 250.0mg |
¥6402.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1939-500.0mg |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
2306249-46-5 | 95% | 500.0mg |
¥10671.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1939-1.0g |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
2306249-46-5 | 95% | 1.0g |
¥16005.0000 | 2025-04-11 | |
| Chemenu | CM559421-100mg |
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate |
2306249-46-5 | 95%+ | 100mg |
$985 | 2024-07-28 | |
| Chemenu | CM559421-250mg |
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate |
2306249-46-5 | 95%+ | 250mg |
$1477 | 2024-07-28 | |
| Chemenu | CM559421-500mg |
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate |
2306249-46-5 | 95%+ | 500mg |
$1970 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1939-5.0g |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
2306249-46-5 | 95% | 5.0g |
¥48015.0000 | 2025-04-11 |
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate Suppliers
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
Introduction to Tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS No. 2306249-46-5)
Tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2306249-46-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural and functional properties. The presence of both difluoro and azaspiro moieties in its molecular framework imparts distinct chemical and biological characteristics, making it a subject of extensive research and development.
The name long-tail keyword, tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate, highlights several key structural features that contribute to its potential applications. The tert-butyl group provides steric hindrance, which can influence the compound's solubility, reactivity, and interactions with biological targets. The (S)-configuration indicates the stereochemical purity of the molecule, which is crucial in pharmaceuticals where chirality often dictates efficacy and safety. The 3,3-difluoro substitution enhances electronic properties, potentially affecting metabolic stability and binding affinity. Finally, the 8-azaspiro[4.5]decan-1-yl core is a complex heterocyclic system that may contribute to unique pharmacological effects.
In recent years, spirocyclic compounds have been extensively studied due to their potential as pharmacophores in drug discovery. The spirocyclic structure itself introduces rigidity into the molecule, which can improve binding affinity to biological targets. Additionally, the presence of nitrogen and fluorine atoms can modulate electronic properties, influencing both metabolic pathways and pharmacokinetic profiles. These features make spirocyclic compounds attractive for developing novel therapeutic agents.
One of the most compelling aspects of tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is its potential as a lead compound in medicinal chemistry. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a promising candidate for further development.
The difluoro substituents in the molecule are particularly noteworthy due to their ability to enhance metabolic stability and binding affinity. Fluorine atoms can influence electronic distributions in a way that improves interactions with biological targets, often leading to more potent and selective drugs. This property has been exploited in numerous drug candidates across different therapeutic areas.
Furthermore, the spirocyclic core of this compound contributes to its unique chemical profile. Spirocycles are known for their stability and resistance to degradation, which can be advantageous in drug formulations. The nitrogen atom within the spirocycle may also participate in hydrogen bonding or other non-covalent interactions with biological targets, further enhancing binding affinity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level, providing insights into its potential efficacy and side effects before costly experimental trials are conducted.
The synthesis of such complex molecules requires expertise in organic chemistry and an understanding of stereochemistry. The preparation of tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves multi-step reactions that must be carefully optimized to ensure high yield and purity. Techniques such as asymmetric synthesis may be employed to achieve the desired stereochemical configuration.
In conclusion,tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate represents an exciting area of research with significant potential in pharmaceutical development. Its unique structural features make it a promising candidate for further exploration as a lead compound for novel therapeutics targeting various diseases.
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